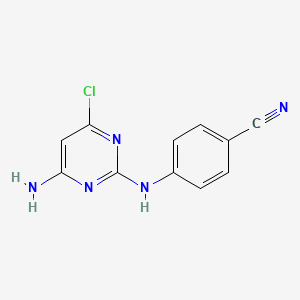

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

説明

BenchChem offers high-quality 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFUACDBVMFQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856126 | |

| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398507-08-8 | |

| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile basic properties

An In-Depth Technical Guide to the Core Basic Properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key heterocyclic intermediate in contemporary medicinal chemistry. The document is structured to offer an in-depth understanding of its chemical identity, physicochemical characteristics, synthesis, and analytical characterization. Furthermore, it delves into the compound's biological significance and its applications in drug discovery, particularly as a precursor to antiviral and anticancer agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.

Chemical Identity and Physicochemical Properties

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, with the CAS number 1398507-08-8, is a substituted pyrimidine derivative.[1][2] Its molecular structure comprises a pyrimidine core functionalized with an amino group and a chlorine atom, linked via a secondary amine to a benzonitrile moiety.[1] This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its role as a building block in the synthesis of pharmacologically active molecules.[1]

The structural architecture features a planar pyrimidine ring, a characteristic of its aromatic nature, which influences its potential for π-stacking interactions with biological targets.[1] The amino and chloro substituents on the pyrimidine ring, along with the benzonitrile group, contribute to its polarity and ability to participate in hydrogen bonding and other non-covalent interactions.[1] These features are pivotal in its interactions with enzymes and receptors.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

| Property | Value | Source |

| CAS Number | 1398507-08-8 | [1][2] |

| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |

| Molecular Weight | 245.67 g/mol | [1][2] |

| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |

| InChI Key | WIFUACDBVMFQGM-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and 2-butanol. | [1][3] |

Synthesis and Mechanistic Insights

The primary synthetic route to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a substituted pyrimidine with 4-aminobenzonitrile.

A representative synthetic workflow is depicted below:

Caption: General Synthetic Workflow.

Experimental Protocol Example: Nucleophilic Aromatic Substitution

A common procedure involves the reaction of 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine.[3]

-

Reaction Setup: To a solution of 4-aminobenzonitrile in a suitable solvent such as 2-butanol, 2,6-dichloropyrimidin-4-amine is added at room temperature.[3] The choice of a high-boiling polar aprotic solvent facilitates the dissolution of the reactants and provides the necessary temperature for the reaction to proceed efficiently.

-

Reaction Execution: The resulting suspension is heated to reflux (approximately 102°C in 2-butanol) and stirred for an extended period, often around 20 hours, to ensure the completion of the reaction.[3] In some protocols, hydrochloric acid is added to facilitate the reaction.[3]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which typically leads to the precipitation of the product. The solid is then isolated by filtration, washed with the reaction solvent (e.g., 2-butanol) and subsequently with water or another suitable solvent like acetone to remove any unreacted starting materials and by-products.[3]

-

Drying: The isolated solid is dried under vacuum at an elevated temperature (e.g., 50-65°C) to yield the final product, often as a hydrochloride salt.[3]

The yield for this process can be significant, with reports of up to 85%.[1]

Biological Significance and Applications in Drug Discovery

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a molecule of considerable interest in medicinal chemistry due to its role as a key intermediate in the synthesis of various therapeutic agents.[1] Its biological significance is primarily linked to its utility as a scaffold for developing antiviral and anticancer drugs.[1]

-

Antiviral Activity: This compound is a well-established precursor in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The pyrimidine core of the molecule is a common feature in many NNRTIs, and the specific substitutions on the ring system are crucial for its binding affinity and inhibitory activity against the HIV reverse transcriptase enzyme.[1]

-

Anticancer Research: Derivatives of this compound have been investigated for their potential as anticancer agents.[1] For instance, some related compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis.[1] The mechanism of action in this context often involves the competitive inhibition of the kinase activity of these receptors, thereby disrupting signaling pathways involved in cell proliferation and tumor growth.[1]

The biological activity of molecules derived from this intermediate is attributed to their ability to interact with specific molecular targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.[1]

Analytical Characterization

The structural confirmation and purity assessment of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its comprehensive characterization.

A standard analytical workflow for the characterization of this compound is illustrated below:

Caption: Analytical Characterization Workflow.

Spectroscopic and Chromatographic Data

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Key Data/Observations | Rationale |

| ¹H NMR | Aromatic protons in the pyrimidine and benzonitrile rings will exhibit specific chemical shifts and coupling patterns. A singlet corresponding to the pyrimidine ring proton is expected.[1] | Confirms the presence and connectivity of the aromatic systems. |

| ¹³C NMR | Distinct signals for the carbons in the pyrimidine and benzonitrile rings, including the nitrile carbon at approximately 119 ppm.[1] | Provides a carbon fingerprint of the molecule, confirming the presence of all carbon environments. |

| IR Spectroscopy | A characteristic sharp stretching band for the nitrile group (C≡N) in the range of 2220–2240 cm⁻¹.[1] | Confirms the presence of the benzonitrile moiety. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) can be observed to confirm the molecular weight of the compound.[1] | Provides definitive evidence of the compound's molecular formula and weight. |

| HPLC | A single major peak with UV detection (e.g., at 254 nm) is expected, with a purity of ≥98% for research-grade material.[1] | Assesses the purity of the compound and quantifies any impurities. |

Safety and Handling

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a fundamentally important intermediate in the field of medicinal chemistry. Its well-defined synthesis, versatile reactivity, and established role as a precursor to high-value pharmaceuticals make it a compound of significant interest. A thorough understanding of its basic properties, as outlined in this guide, is crucial for its effective and safe utilization in the research and development of novel therapeutic agents. The analytical methodologies described herein provide a robust framework for ensuring the quality and integrity of this compound in a laboratory setting.

References

-

Benchchem. 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile | 1398507-08-8.

-

Benchchem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9.

-

CymitQuimica. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile.

-

PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.

-

LookChem. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9).

-

BLDpharm. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.

-

Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.

-

Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE.

-

Google Patents. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof.

-

Google Patents. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.

Sources

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile CAS number 1398507-08-8

An In-Depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS: 1398507-08-8): A Core Scaffold in Modern Drug Discovery

Executive Summary

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in contemporary medicinal chemistry. Belonging to the pharmacologically significant 2-anilino-pyrimidine class, this molecule serves as a privileged scaffold for the synthesis of a diverse range of therapeutic agents.[1] Its structural architecture, featuring a reactive chlorine atom for further modification and multiple points for hydrogen bonding, makes it an ideal starting point for developing potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, biological significance, and applications, with a particular focus on its role in the development of kinase inhibitors for oncology and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy.

Introduction: A Versatile Heterocyclic Intermediate

The field of pharmaceutical chemistry has long recognized the value of heterocyclic scaffolds in designing bioactive molecules.[1] Among these, pyrimidine derivatives are particularly prominent, forming the core of numerous approved drugs due to their ability to mimic biological purines and engage in specific, high-affinity interactions with protein targets.[2]

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, CAS 1398507-08-8, is a prime example of a sophisticated building block designed for purpose-driven drug discovery.[1] It is structurally classified as a 2-anilino-pyrimidine, a chemotype renowned for its utility in creating ATP-competitive kinase inhibitors.[1] The strategic placement of its functional groups—the amino and chloro substituents on the pyrimidine ring and the cyano group on the aniline moiety—provides a versatile platform for generating extensive libraries of compounds with tailored pharmacological profiles.

Physicochemical and Structural Characterization

The compound's utility is rooted in its distinct molecular properties. The benzonitrile group is a metabolically robust bioisostere for other functional groups and can act as a crucial hydrogen bond acceptor in ligand-protein interactions.[3] The chloro-substituent at the 6-position of the pyrimidine ring is the primary site for synthetic elaboration, readily undergoing nucleophilic substitution to introduce further diversity.

| Property | Value | Source |

| CAS Number | 1398507-08-8 | [1] |

| Molecular Formula | C₁₁H₈ClN₅ | [1][4] |

| Molecular Weight | 245.67 g/mol | [1][4] |

| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |

| SMILES | N#CC1=CC=C(NC2=NC(Cl)=CC(N)=N2)C=C1 | [5] |

| Physical Form | Solid (Cream colored) | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |

Synthesis and Chemical Reactivity

The synthesis of this intermediate typically relies on a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient approach involves the condensation of a dichloropyrimidine precursor with 4-aminobenzonitrile.

Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative method for synthesizing the title compound. The choice of a di-substituted pyrimidine is critical to control regioselectivity.

-

Reactant Preparation : To a stirred solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isobutanol or DMF, add 4-aminobenzonitrile (1.1 eq).

-

Base Addition : Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or an inorganic base such as potassium carbonate (K₂CO₃) (2.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions : Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

-

Work-up and Isolation : Upon completion, cool the mixture to room temperature. If an inorganic base was used, filter off the solids. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by trituration with a solvent like diethyl ether or by recrystallization from a solvent system such as ethanol/water to yield the pure 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Biological Significance and Mechanisms of Action

While primarily a synthetic intermediate, the scaffold of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile is integral to molecules that target key enzymes in human disease.

Target Class: Protein Kinases (e.g., TAK1)

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and a critical node in signaling pathways related to inflammation, immunity, and cell survival.[7][8] Dysregulation of TAK1 is implicated in various inflammatory diseases and cancers.

-

Mechanism of Inhibition : Derivatives synthesized from this scaffold typically function as Type I or Type II ATP-competitive inhibitors.[7] The 2-anilino-pyrimidine core slots into the ATP-binding pocket of the kinase, with the pyrimidine nitrogen atoms forming crucial hydrogen bonds with the "hinge" region of the enzyme. This binding event blocks the access of ATP, thereby preventing the phosphorylation of downstream substrates like IKKβ and MKKs, which in turn inhibits the activation of pro-inflammatory and pro-survival pathways such as NF-κB and JNK/p38.[8][9][10]

TAK1 Signaling Pathway and Inhibition Point

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Target Class: Viral Enzymes (HIV Reverse Transcriptase)

The scaffold is a known precursor for diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV-1 infections.[1] Etravirine and Rilpivirine are prominent examples.

-

Mechanism of Inhibition : Unlike nucleoside inhibitors, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to a hydrophobic, allosteric pocket located near the active site.[11] This binding induces a conformational change in the enzyme, locking it in an inactive state and preventing the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[2][11] The compound 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, a brominated analog of the title compound, is a key intermediate in the synthesis of Etravirine.[12][13]

Applications in Drug Development

The primary application of this compound is as a versatile starting material for creating advanced drug candidates.

-

Antiviral Drug Discovery : It serves as a key building block for DAPY-based NNRTIs. The synthesis of Etravirine involves using a related intermediate to couple with another aromatic fragment, demonstrating the modular nature of this synthetic strategy.[1][13]

-

Oncology and Inflammation : The 2-anilino-pyrimidine core is widely exploited in the development of kinase inhibitors. By modifying the 6-position (substituting the chlorine), researchers can tune the selectivity and potency of the resulting compounds against specific kinases like TAK1, EGFR, and others implicated in cancer and inflammatory disorders.[2][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a biochemical kinase assay is essential. The following is a generalized protocol for a luminescence-based assay measuring ATP consumption.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).

-

Serially dilute the test compound (derived from the title compound) in DMSO, then further dilute in kinase buffer to achieve final assay concentrations.

-

Prepare solutions of the kinase (e.g., recombinant TAK1/TAB1) and its specific substrate peptide in kinase buffer.

-

Prepare an ATP solution at twice the desired final concentration (e.g., 2x Km for ATP).

-

-

Kinase Reaction :

-

In a 384-well plate, add 5 µL of the test compound solution. Include wells for a positive control (no inhibitor) and negative control (no kinase).

-

Add 5 µL of the kinase/substrate mixture to all wells except the negative control.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Signal Detection (e.g., using ADP-Glo™ Assay) :

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP generated and thus to the kinase activity.

-

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Kinase Assay Workflow Diagram

Caption: Workflow for an in vitro luminescence-based kinase assay.

Safety, Handling, and Storage

As a research chemical, 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile requires careful handling in a laboratory setting.

| Aspect | Recommendation | Source |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [14][15] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | [14] |

| Handling Precautions | Avoid inhalation of dust and contact with skin and eyes. Do not ingest. | [16][17] |

| Storage | Store in a tightly sealed container in a cool, dry, dark place (2-8°C recommended). | [5][14] |

| First Aid (Skin/Eye Contact) | Immediately flush the affected area with plenty of water for at least 15 minutes. | [14][17] |

| First Aid (Inhalation/Ingestion) | Move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention. | [14][17] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |

Conclusion and Future Outlook

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is more than a mere chemical intermediate; it is an enabling tool for drug discovery. Its proven value in constructing both antiviral and anticancer agents highlights the power of scaffold-based design in medicinal chemistry. Future research will likely focus on expanding the diversity of derivatives from this core, exploring new therapeutic targets, particularly within the kinome. Furthermore, the development of more efficient and sustainable ("green") synthetic routes to access this valuable building block will be crucial for its continued application in the pharmaceutical industry.

References

-

TAK1 selective inhibition: state of the art and future opportunities - PubMed. [Link]

-

TAK1 Inhibitors as Anti-Cancer Agents. [Link]

-

Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - NIH. [Link]

-

Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. [Link]

- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P

-

4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1398507-08-8|4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile|BLD Pharm [bldpharm.com]

- 6. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 [chemicalbook.com]

- 7. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 9. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile [cymitquimica.com]

- 13. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Cornerstone Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and application of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic insights, spectroscopic data, and established synthetic protocols to deliver a robust scientific resource. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.

Molecular Structure and Physicochemical Properties: A Foundation for Rational Drug Design

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a heteroaromatic compound with the molecular formula C₁₁H₈ClN₅ and a molecular weight of 245.67 g/mol .[1][2] Its structure is characterized by a central 2,4-diaminopyrimidine core, substituted with a chlorine atom at the 6-position and linked to a benzonitrile moiety at the 2-position via an amino bridge.

Structural Elucidation: Spectroscopic and Crystallographic Insights

Table 1: Key Physicochemical Properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |

| Molecular Weight | 245.67 g/mol | [1][2] |

| CAS Number | 1398507-08-8 | [1] |

| Appearance | White to off-white or beige solid | [4][5] |

| Melting Point | >239 °C (decomposition) | [5] |

| Solubility | Soluble in organic solvents like ether, dichloromethane, and benzene; low to medium solubility in other solvents. | [5] |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Spectroscopic Characterization:

The identity and purity of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile are routinely confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and benzonitrile rings. A singlet corresponding to the pyrimidine ring proton is anticipated around δ 7.12 ppm, while the protons on the benzonitrile ring typically appear as doublets in the δ 7.69–7.83 ppm region.[1]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with a distinctive signal for the nitrile carbon appearing at approximately 119 ppm.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically observed in the range of 2220–2240 cm⁻¹.[1] Other key signals include N-H stretching vibrations from the amino groups.

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. For the related compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a characteristic [M+H]⁺ peak is observed at m/z 231.2, which is consistent with its molecular weight of 230.65 g/mol .[4]

Synthesis and Chemical Reactivity: A Practical Guide

The most common and efficient synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach leverages the reactivity of a di-substituted pyrimidine with 4-aminobenzonitrile.

Detailed Synthesis Protocol

The following protocol is adapted from established literature for the synthesis of the hydrochloride salt of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a stable and readily handled form of the compound.[1]

Materials:

-

2,6-Dichloropyrimidin-4-amine

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

To a suspension of 2,6-dichloropyrimidin-4-amine (16.7 g, 101.8 mmol) and 4-aminobenzonitrile (10 g, 84.7 mmol) in water (420 ml), add concentrated hydrochloric acid (25.8 ml, 304.3 mmol).

-

Heat the reaction mixture to 100°C and stir for 2 hours.

-

Add an additional portion of concentrated hydrochloric acid and continue stirring for another 2 hours at 100°C.

-

Add a second portion of 2,6-dichloropyrimidin-4-amine and continue to stir for an additional hour.

-

Cool the reaction mixture to 0-5°C and allow it to stir for over 1 hour.

-

Collect the resulting solid precipitate by filtration.

-

Wash the collected solid with water and dry to yield 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile hydrochloride.

Expected Yield: Approximately 85%.[1]

Caption: Synthetic workflow for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile HCl.

Chemical Reactivity and the Role of Functional Groups

The chemical reactivity of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is dictated by its constituent functional groups:

-

The Aminopyrimidine Core: The amino groups on the pyrimidine ring are nucleophilic and can participate in further reactions. The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic attack, although the amino groups are activating.

-

The Chlorine Atom: The chlorine atom at the 6-position is a good leaving group and can be displaced by various nucleophiles in subsequent synthetic steps. This is a key feature that allows for the elaboration of the core structure into more complex molecules.

-

The Benzonitrile Moiety: The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the attached benzene ring.[1] It is also a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification.

Applications in Drug Discovery and Medicinal Chemistry

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a highly valued building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Precursor to Antiviral Agents

This compound is a crucial precursor in the synthesis of the antiretroviral drug Etravirine, which is used in the treatment of HIV infections.[1] The structural features of the 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile scaffold are integral to the mechanism of action of these diarylpyrimidine (DAPY) NNRTIs.

Caption: Role as a precursor to NNRTIs and their mechanism of action.

The diarylpyrimidine derivatives synthesized from this core molecule act as non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic, allosteric pocket on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[4]

Potential in Anticancer Research

Derivatives of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile have also shown promise in oncology research. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile is not widely available, data from closely related compounds such as 4-aminobenzonitrile and various dichloropyrimidines indicate that appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5][6][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][7]

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7][8]

Conclusion

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable intermediate for the development of novel therapeutics, most notably in the fight against HIV. The in-depth understanding of its molecular properties and chemical behavior, as outlined in this guide, empowers researchers and drug development professionals to leverage this versatile scaffold in the creation of next-generation pharmaceuticals.

References

-

4-Aminobenzonitrile - Solubility of Things. [Link]

-

4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. [Link]

-

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem. [Link]

-

Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH. [Link]

- US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google P

- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P

-

Benzonitrile, 4-amino- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

CAS NO : 244768-32-9 | Product Name : 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. [Link]

-

CAS No : 1398507-09-9 | Product Name : 3-Amino bromo Impurity | Pharmaffiliates. [Link]

-

Benzonitrile, 4-methyl- - the NIST WebBook. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. [Link]

-

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 - J&K - J&K Scientific. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. benchchem.com [benchchem.com]

- 5. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. echemi.com [echemi.com]

- 7. biosynth.com [biosynth.com]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Mechanism of Action of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (Tofacitinib)

Introduction

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, the core active compound better known as tofacitinib, represents a significant advancement in the treatment of immune-mediated inflammatory diseases.[1] Initially developed by Pfizer, this small molecule heralded the advent of a new class of oral therapeutics known as Janus kinase (JAK) inhibitors.[1] Its approval for the treatment of rheumatoid arthritis marked a paradigm shift from injectable biologics to targeted oral therapies, fundamentally altering the therapeutic landscape for patients and clinicians.[2] This guide provides a comprehensive technical overview of the molecular mechanism of action of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile, detailing its interaction with the JAK-STAT signaling pathway, the biochemical and cellular consequences of this interaction, and the experimental methodologies used to validate its function.

The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway

To comprehend the mechanism of tofacitinib, one must first understand its target: the Janus kinase family. JAKs are a group of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] These enzymes are critical transducers of signals from a vast array of cytokines and growth factors, which are pivotal in regulating immune responses, hematopoiesis, and inflammation.[5][6]

The JAKs function through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a principal signaling mechanism for over 50 cytokines and growth factors.[5][7] The pathway is elegant in its directness:

-

Cytokine Binding and Receptor Dimerization: The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.[8]

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other through a process called trans-phosphorylation.[3][5]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.[4] These newly phosphorylated sites act as docking stations for STAT proteins, which are recruited from the cytoplasm via their SH2 domains.[4]

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the active JAKs. This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[5][9]

-

Gene Transcription: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell proliferation, differentiation, and survival.[8][10]

Caption: Canonical JAK-STAT Signaling Pathway.

Molecular Mechanism of Inhibition by Tofacitinib

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile functions as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site within the kinase domain of JAKs.[8][11] By occupying this pocket, it prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. This inhibition prevents the autophosphorylation and activation of JAKs, which is the critical initiating step of the signaling cascade.[9] Consequently, the downstream phosphorylation of STAT proteins is halted, preventing their dimerization, nuclear translocation, and subsequent gene transcription.[9]

This blockade effectively dampens the biological effects of numerous pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[9][12]

Selectivity Profile

While often described in broad terms as a JAK inhibitor, tofacitinib exhibits a specific selectivity profile across the JAK family. In biochemical and cellular assays, it demonstrates potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2.[9][13] This preferential inhibition of JAK1 and JAK3 is key to its therapeutic effect, as these kinases are crucial for the signaling of many cytokines involved in lymphocyte activation and inflammation.[2][9]

| Kinase | IC50 (nM) |

| JAK1 | 1.7 - 112 |

| JAK2 | 1.8 - 20 |

| JAK3 | 0.75 - 1.6 |

| TYK2 | 16 - 34 |

| Table 1: Representative half-maximal inhibitory concentration (IC50) values for tofacitinib against JAK family kinases. Data compiled from multiple sources and may vary based on assay conditions.[11][14][15] |

Molecular dynamics simulations have provided insight into this selectivity, revealing that tofacitinib forms strong hydrogen bonds with conserved glutamate and leucine residues within the hinge region of the ATP-binding site.[11][14] The binding affinity is highest for JAK3, followed by JAK1 and JAK2, which aligns with experimental IC50 data.[14][16] This interaction induces a closed conformation of the ATP-binding site, stabilizing the inhibitor-enzyme complex.[11][16]

Caption: Standard workflow for Western Blot analysis of pSTAT inhibition.

Therapeutic Implications and Conclusion

The mechanism of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile as a potent inhibitor of the JAK-STAT pathway directly underlies its therapeutic efficacy. By blocking the signaling of multiple pro-inflammatory cytokines, tofacitinib effectively reduces the immune cell activation, proliferation, and inflammatory mediator production that drive the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [9][17] This in-depth guide has detailed the molecular interactions, cellular consequences, and experimental validation of tofacitinib's mechanism of action. Its function as an ATP-competitive inhibitor with selectivity for JAK1 and JAK3 provides a clear rationale for its immunomodulatory effects. The continued study of JAK inhibitors and their selectivity profiles remains a vital area of research, promising the development of even more targeted and refined therapies for immune-mediated inflammatory diseases.

References

-

JAK-STAT signaling pathway . (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis . (n.d.). Clinical and Experimental Rheumatology. Retrieved January 19, 2026, from [Link]

-

Sanachai, K., Mahalapbutr, P., Choowongkomon, K., Poo-arporn, R. P., Wolschann, P., & Rungrotmongkol, T. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases . ACS Omega, 5(1), 534–543. [Link]

-

Kling, J. (2022, February 10). A deep dive on tofacitinib's mode of action . MDedge - The Hospitalist. Retrieved January 19, 2026, from [Link]

-

Tofacitinib . (n.d.). Arthritis UK. Retrieved January 19, 2026, from [Link]

-

The JAK/STAT Pathway . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

-

JAK-STAT Signaling Pathway . (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

-

The JAK/STAT signaling pathway . (2004, March 15). Journal of Cell Science. Retrieved January 19, 2026, from [Link]

-

Jak-Stat Signaling Pathway . (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]

-

The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story . (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases . (2020, January 3). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega . (2020, January 2). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega . (2020, January 2). ACS Publications. Retrieved January 19, 2026, from [Link]

-

JAK Inhibitor Selectivity and Dose-Related Toxicity . (2024, September 12). Rheumatology Live. Retrieved January 19, 2026, from [Link]

-

JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib . (2021, March 19). PubMed. Retrieved January 19, 2026, from [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

-

IC 50 values in CD4+ T cells, NK cells, and monocytes . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations . (n.d.). ACR abstract. Retrieved January 19, 2026, from [Link]

-

Molecular dissection of Janus kinases as drug targets for inflammatory diseases . (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? (2025, July 31). YouTube. Retrieved January 19, 2026, from [Link]

-

JAK inhibitors: an evidence-based choice of the most appropriate molecule . (2024, October 28). Frontiers. Retrieved January 19, 2026, from [Link]

-

Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis . (2024, June 21). PubMed Central. Retrieved January 19, 2026, from [Link]

-

4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE . (n.d.). gsrs. Retrieved January 19, 2026, from [Link]

- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates. (n.d.). Google Patents.

-

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. sinobiological.com [sinobiological.com]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. community.the-hospitalist.org [community.the-hospitalist.org]

- 8. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ard.bmj.com [ard.bmj.com]

- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tofacitinib | Arthritis UK [arthritis-uk.org]

The Strategic Role of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in Modern Drug Discovery: A Technical Guide

Introduction

In the landscape of contemporary medicinal chemistry, the strategic synthesis of heterocyclic compounds remains a cornerstone of drug discovery. Among these, pyrimidine derivatives have garnered significant attention for their versatile biological activities. This technical guide focuses on 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate whose structural architecture is pivotal in the development of potent therapeutic agents. While not an end-product therapeutic itself, its true biological significance lies in its role as a foundational scaffold for drugs targeting viral infections and potentially cancer. This document will provide an in-depth analysis of its chemical properties, its crucial role in the synthesis of antiviral medications, and the underlying mechanistic principles that guide its application in drug development.

Compound Profile: Chemical and Structural Properties

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a chlorinated pyrimidine derivative with the molecular formula C₁₁H₈ClN₅ and a molecular weight of 245.67 g/mol .[1][2] Its structure features a central pyrimidine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and linked via an amino bridge at the 2-position to a benzonitrile moiety.[1] This specific arrangement of functional groups is not arbitrary; each component plays a crucial role in the subsequent synthetic transformations and the ultimate biological activity of the final drug molecules. The benzonitrile group, for instance, is a common feature in many enzyme inhibitors, contributing to binding affinity through various non-covalent interactions.

| Property | Value | Source |

| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |

| CAS Number | 1398507-08-8 | [1] |

| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |

| Molecular Weight | 245.67 g/mol | [1][2] |

| SMILES | c1cc(ccc1C#N)Nc2nc(cc(N)n2)Cl | [2] |

| InChIKey | WIFUACDBVMFQGM-UHFFFAOYSA-N | [2] |

Core Biological Significance: A Precursor to Antiviral Agents

The most prominent biological role of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is as a critical intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection.[1] Notably, it is a precursor to Etravirine, a second-generation NNRTI.[1]

Mechanism of Action: The Role in HIV-1 Reverse Transcriptase Inhibition

The therapeutic effect of drugs derived from this intermediate is achieved through the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces conformational changes in the enzyme, ultimately distorting the active site and inhibiting the conversion of viral RNA into DNA.

The structural features of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile provide the necessary backbone for the synthesis of molecules that can effectively bind to this allosteric site. The pyrimidine core and the benzonitrile "wing" are common motifs in many potent NNRTIs, including the related compound Rilpivirine, which is synthesized from the similar intermediate 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[3]

Caption: Mechanism of NNRTI-mediated inhibition of HIV-1 reverse transcriptase.

Potential in Anticancer Drug Development

Beyond its established role in antiviral synthesis, the pyrimidine scaffold of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile suggests potential applications in the development of anticancer agents.[1] Many kinase inhibitors, a cornerstone of modern oncology, are based on similar heterocyclic cores that compete with ATP for binding to the kinase active site. The structural motifs present in this compound are being explored for their ability to be elaborated into potent and selective inhibitors of various protein kinases implicated in cancer progression.

Synthetic Protocol: A Self-Validating System

The synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a well-established process, typically involving a nucleophilic aromatic substitution reaction. The following protocol outlines a common laboratory-scale synthesis.

Materials and Reagents:

-

2,6-Dichloropyrimidin-4-amine

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid

-

Water

Step-by-Step Procedure:

-

Suspension Preparation: In a suitable reaction vessel, prepare a suspension of 2,6-dichloropyrimidin-4-amine (1 equivalent) and 4-aminobenzonitrile (0.83 equivalents) in water.

-

Acidification: To the suspension, add concentrated hydrochloric acid (approximately 3 equivalents).

-

Heating and Reaction: Heat the mixture to 100°C and stir for 2 hours.

-

Additional Acidification and Reaction: After the initial 2 hours, add another portion of concentrated hydrochloric acid and continue stirring at 100°C for an additional 2 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product, 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile hydrochloride salt, is isolated through filtration. Further purification can be achieved by recrystallization.

Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.

Caption: Synthetic workflow for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile.

Conclusion

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile represents a quintessential example of a strategic molecular building block in modern drug discovery. While its intrinsic biological activity is limited, its true value is realized in its role as a key precursor to potent antiviral agents like Etravirine. The specific arrangement of its functional groups provides a robust scaffold for the synthesis of molecules tailored to interact with specific biological targets. For researchers and drug development professionals, understanding the chemistry and synthetic utility of such intermediates is paramount to the successful design and development of next-generation therapeutics. The continued exploration of derivatives based on this and similar pyrimidine cores holds significant promise for addressing unmet medical needs in virology, oncology, and beyond.

References

- US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google P

- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P

-

4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]

Sources

Unlocking the Therapeutic Potential of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide to Putative Molecular Targets

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is paramount. 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a heterocyclic compound that has emerged as a versatile building block in the synthesis of pharmacologically active molecules.[1] Its structural architecture, featuring a 2,4-diaminopyrimidine core linked to a benzonitrile moiety, provides a framework ripe for interaction with a variety of biological targets. The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds, a key feature in many drug-receptor interactions.[1] This technical guide provides an in-depth analysis of the potential therapeutic targets of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, with a primary focus on its promising role as a kinase inhibitor and its established utility as a precursor for antiviral agents.

The 2,4-Diaminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in drug discovery, particularly in the development of protein kinase inhibitors.[2][3] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The diaminopyrimidine structure can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[3] This competitive inhibition can halt aberrant signaling cascades that drive disease progression.

Potential Kinase Targets

Based on the extensive literature on structurally related compounds, several kinase families are high-probability targets for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its derivatives.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in cell adhesion, proliferation, migration, and survival.[2] Several potent FAK inhibitors, such as TAE-226, are based on the 2,4-diaminopyrimidine scaffold.[2] The diaminopyrimidine moiety of these inhibitors typically forms bidentate hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[2]

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. A significant number of Aurora kinase inhibitors feature the pyrimidine scaffold, demonstrating its effectiveness in targeting this kinase family.[3][4]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several types of cancer. Substituted 4,6-diaminopyrimidines have been shown to be capable of blocking EGFR, highlighting another potential therapeutic avenue for compounds based on this scaffold.[5]

Below is a representative diagram of a generic kinase signaling pathway that can be targeted by inhibitors like 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile.

Caption: Generalized kinase signaling pathway susceptible to inhibition.

Established Role as an Antiviral Precursor

Beyond its potential as a direct-acting kinase inhibitor, 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a crucial intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine.[1][6][7] These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.

Mechanism of Action of DAPY NNRTIs

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome.[7] They bind to a hydrophobic pocket in the enzyme, located near the active site.[7] This binding event induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity.[7] The flexibility of the DAPY scaffold allows it to adapt to mutations in the reverse transcriptase enzyme, a key advantage in overcoming drug resistance.

Experimental Workflows for Target Validation

To empirically determine the therapeutic targets of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a systematic and multi-pronged experimental approach is required.

Step-by-Step Protocol for Kinase Profiling

-

Compound Preparation: Dissolve 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a broad panel of human kinases (e.g., >400 kinases). The assay is typically performed at a fixed ATP concentration (often at or near the Km for each kinase).

-

Data Analysis: The percentage of kinase activity remaining at each compound concentration is determined. IC50 values are then calculated for any kinases that show significant inhibition.

| Potential Target Kinase | Rationale for Investigation | Typical Assay Format |

| FAK | The 2,4-diaminopyrimidine scaffold is a known FAK inhibitor pharmacophore.[2] | In vitro kinase assay using recombinant FAK and a peptide substrate. |

| Aurora A/B | Many pyrimidine-based compounds are potent Aurora kinase inhibitors.[3][4] | In vitro kinase assay with recombinant Aurora A or B and a suitable substrate. |

| EGFR | Substituted diaminopyrimidines have shown EGFR inhibitory activity.[5] | Cellular assays using EGFR-dependent cancer cell lines (e.g., A549) or in vitro kinase assays. |

Workflow for Target Engagement and Validation

The following diagram illustrates a comprehensive workflow for identifying and validating the cellular targets of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]

The Emerging Role of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile as a Privileged Scaffold for Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrimidine Core

In the landscape of modern oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their dysregulation is a common feature in a multitude of diseases, driving aberrant cellular signaling pathways that lead to uncontrolled cell growth, proliferation, and survival. The pursuit of selective and potent kinase inhibitors has therefore become a cornerstone of contemporary drug discovery.[1] Within this pursuit, certain chemical scaffolds have demonstrated exceptional versatility and efficacy, earning the designation of "privileged structures." The 2-aminopyrimidine scaffold is a prominent member of this group, recognized for its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of a wide array of kinases.[2][3]

This technical guide focuses on 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile , a molecule that embodies the therapeutic potential of the aminopyrimidine core. While primarily recognized as a crucial intermediate in the synthesis of antiviral agents like the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, its structural attributes strongly suggest a broader utility as a kinase inhibitor.[4] The presence of a pyrimidine ring with amino and chloro substituents, linked to a benzonitrile moiety, provides a foundational architecture for the development of targeted therapies.[4] Although comprehensive kinase profiling data for this specific compound is not extensively documented in publicly available literature, the wealth of information on its derivatives provides compelling evidence of its potential as a versatile starting point for the design of novel kinase inhibitors. This guide will delve into the mechanistic principles of aminopyrimidine-based kinase inhibition, showcase the inhibitory profiles of its derivatives, and provide detailed experimental protocols for its evaluation.

Mechanistic Rationale: Competitive ATP Inhibition and Structural Insights

The primary mechanism by which 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its derivatives are proposed to inhibit kinase activity is through competitive binding at the ATP-binding site. The 2-aminopyrimidine core serves as a bioisostere of the purine scaffold of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain.[2] This interaction is a critical determinant of inhibitor potency and is a hallmark of many clinically approved kinase inhibitors.

The general mechanism of action involves the inhibitor molecule occupying the hydrophobic pocket typically occupied by the adenine moiety of ATP. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as hydrogen bond donors and acceptors, forming stable interactions with the backbone amide groups of the kinase hinge region. This effectively blocks the binding of ATP, thereby preventing the transfer of the gamma-phosphate to the substrate protein and halting the downstream signaling cascade.

The benzonitrile group and the chlorine atom on the pyrimidine ring of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile offer opportunities for further chemical modification to enhance potency and selectivity. Substitutions at these positions can be tailored to exploit specific features of the ATP-binding pocket of different kinases, leading to the development of highly selective inhibitors.

Caption: Competitive Inhibition at the Kinase ATP-Binding Site.

Kinase Inhibitory Profile of Aminopyrimidine Derivatives

While direct kinase screening data for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is limited, extensive research on its derivatives has revealed potent inhibitory activity against a range of clinically relevant kinases. These findings underscore the potential of the core scaffold and provide a roadmap for future drug discovery efforts.

A notable study on aminopyrimidine derivatives demonstrated broad-spectrum kinase inhibition, with compounds showing low nanomolar activity against Epidermal Growth Factor Receptor (EGFR), c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Akt, and Aurora Kinase A (AURKA).[1] Another derivative of a related compound, 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, has been identified as a key intermediate in the synthesis of the antiretroviral medication Etravirine.[4]

One source indicates that a compound with a similar structure exhibits potent inhibitory activity against VEGFR2 with an IC50 value of 0.014 µM, highlighting its potential in targeting angiogenesis, a critical process in tumor growth.[4] However, it is crucial to note that the provided CAS number in that source differs from the primary compound of interest, warranting careful interpretation of this data point.

| Derivative Class | Target Kinase(s) | Reported Potency (IC50) | Reference |

| Anilino and bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | [1] |

| 4-Aminothieno[2,3-d]pyrimidines | Protein Kinase CK2 | 0.008 µM - 0.065 µM | [5] |

| Piperidinyl aminopyrimidines | IKK-2 | 1.30 µM | [6] |

| 2,4-Diaminopyrimidines | MK2 | As low as 19 nM | [7] |

| Aminopyrimidine hybrids | EGFR-TK | 0.7 µM - 0.9 µM | [8] |

Experimental Protocols

To facilitate further research into the kinase inhibitory potential of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The HTRF assay is a robust, high-throughput method for measuring kinase activity based on fluorescence resonance energy transfer (FRET).

Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are utilized. Phosphorylation of the substrate by the target kinase allows the antibody to bind, bringing the europium donor and a streptavidin-conjugated acceptor (e.g., XL665) into close proximity, resulting in a FRET signal that is proportional to kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the target kinase and biotinylated substrate peptide to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

-

Kinase Reaction:

-

In a 384-well low-volume microplate, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of the kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 5 µL of detection buffer containing the europium-labeled antibody and streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Caption: HTRF Kinase Inhibition Assay Workflow.

Cell-Based Assay: MTT Proliferation Assay

The MTT assay is a colorimetric method to assess the impact of a compound on cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., one with a known dependency on a target kinase) in appropriate growth medium.

-

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in the growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its structural similarity to the adenine moiety of ATP, coupled with the demonstrated efficacy of its derivatives against a range of clinically significant kinases, provides a strong rationale for its further investigation. While direct and comprehensive kinase profiling of the core compound is a necessary next step to fully elucidate its inhibitory potential and selectivity, the existing body of evidence strongly supports its role as a valuable starting point for medicinal chemistry campaigns.

Future research should focus on a systematic evaluation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile against a broad panel of kinases to identify primary targets and off-targets. Structure-activity relationship (SAR) studies, involving targeted modifications of the benzonitrile and pyrimidine rings, will be crucial for optimizing potency and selectivity. Furthermore, the detailed experimental protocols provided in this guide offer a clear path for researchers to validate its activity in both biochemical and cellular contexts. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

-

I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]

-

PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

-

PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

ResearchGate. IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]

-

ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]

-

PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]

-

PubMed. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. [Link]

-

ResearchGate. IC50 values expressed in (µg/ml) of... [Link]

-

NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

-

PubMed. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. [Link]

-

I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]

-

PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]

-

ChemRxiv. Strategy for lead identification for understudied kinases. [Link]

-

Pharmaffiliates. 939431-68-2 | Product Name : 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. [Link]

-

PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. [Link]

-

MDPI. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]

-

PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

NCBI Bookshelf. Protein Kinase Inhibitors. [Link]

-

gsrs. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. [Link]

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro kinase assay [protocols.io]